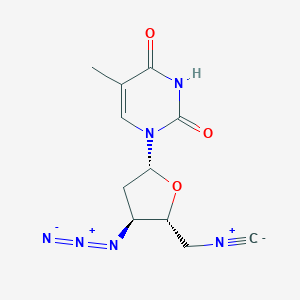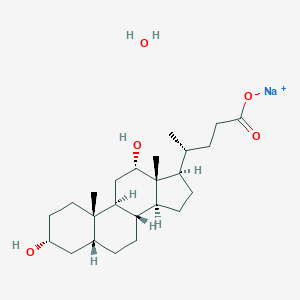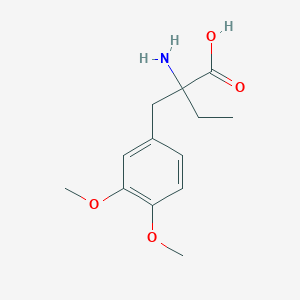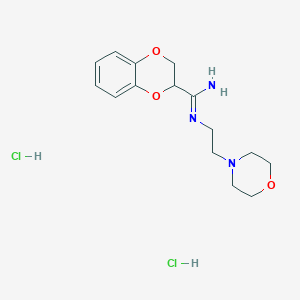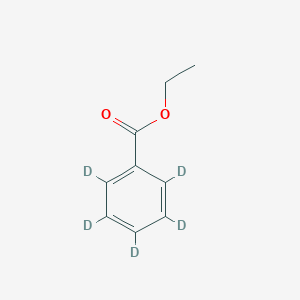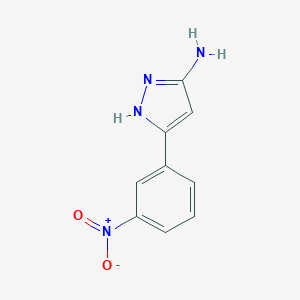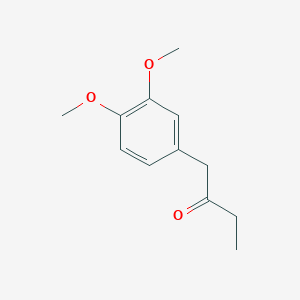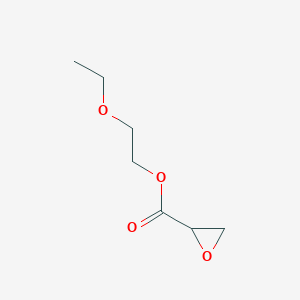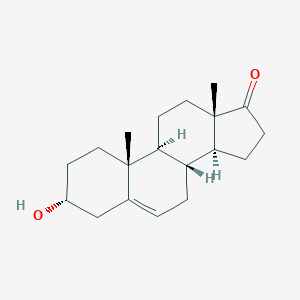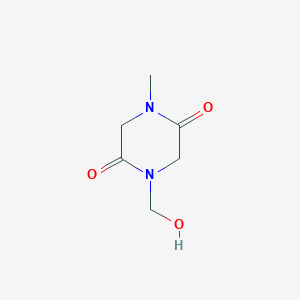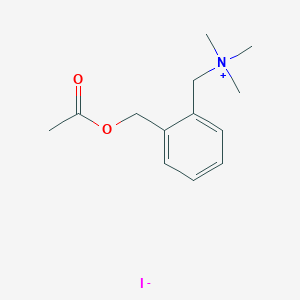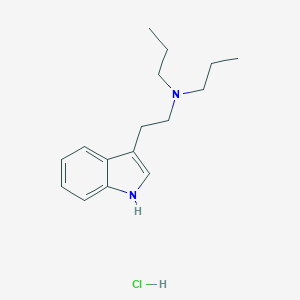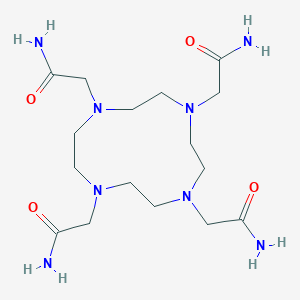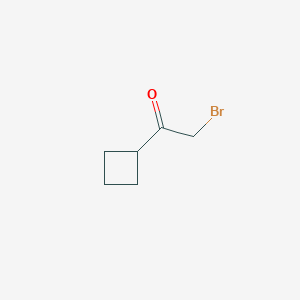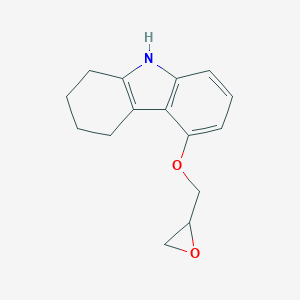
5-(oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole” is a complex organic molecule. It contains an oxirane (also known as an epoxide) group, which is a three-membered ring containing an oxygen atom, and a carbazole group, which is a tricyclic compound consisting of two benzene rings fused onto a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the carbazole group, possibly through a cyclization reaction, followed by the introduction of the oxirane group. The oxirane could potentially be introduced through a reaction with an epoxidizing agent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole group is aromatic and planar, while the oxirane group is non-planar and contains significant ring strain due to its three-membered ring structure .Chemical Reactions Analysis
The oxirane group is highly reactive due to its ring strain and can undergo a variety of reactions, including ring-opening reactions. The carbazole group, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,6-7,10,16H,1-2,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDBWNJRBIYYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC=C3OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615467 |
Source


|
| Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole | |
CAS RN |
58457-32-2 |
Source


|
| Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

